Cyclohexyl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a methylpyrimidine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-HYDROXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE
- 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-AMINE
Uniqueness
Compared to similar compounds, 2-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31N5O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
cyclohexyl-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O2/c1-17-16-21(25-19-8-10-20(30-2)11-9-19)26-23(24-17)28-14-12-27(13-15-28)22(29)18-6-4-3-5-7-18/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,24,25,26) |
InChI Key |
GQQKUCMTRJZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCCC3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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